molecular formula C12H13BrO3 B597472 Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate CAS No. 107048-59-9

Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate

Cat. No. B597472
Key on ui cas rn: 107048-59-9
M. Wt: 285.137
InChI Key: MGUDGDSNHPKOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04782177

Procedure details

20.6 g of the methyl α-(2-methylphenyl)-β-methoxyacrylate obtained as described in Method A, 17.65 g of bromosuccinimide, 0.2 g of azobisisobutyronitrile and 150 ml of CCl4 are slowly heated to 90° C. and kept at this temperature until all the succinimide floats on the solvent. The mixture is filtered, the filtrate is evaporated down, the remaining oil is dissolved in about 5 ml of acetone and the solution is brought to crystallization with n-hexane. 27.5 g of colorless crystals of melting point 86°-87° C. are obtained.
Name
methyl α-(2-methylphenyl)-β-methoxyacrylate
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
17.65 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[CH:13][O:14][CH3:15])[C:9]([O:11][CH3:12])=[O:10].[Br:16]C1CC(=O)NC1=O.C1(=O)NC(=O)CC1>N(C(C)(C)C#N)=NC(C)(C)C#N.C(Cl)(Cl)(Cl)Cl>[Br:16][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[CH:13][O:14][CH3:15])[C:9]([O:11][CH3:12])=[O:10]

Inputs

Step One
Name
methyl α-(2-methylphenyl)-β-methoxyacrylate
Quantity
20.6 g
Type
reactant
Smiles
CC1=C(C=CC=C1)C(C(=O)OC)=COC
Step Two
Name
Quantity
17.65 g
Type
reactant
Smiles
BrC1C(=O)NC(C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(N1)=O)=O
Step Four
Name
Quantity
0.2 g
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated down
DISSOLUTION
Type
DISSOLUTION
Details
the remaining oil is dissolved in about 5 ml of acetone
CUSTOM
Type
CUSTOM
Details
the solution is brought to crystallization with n-hexane

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=CC=C1)C(C(=O)OC)=COC
Measurements
Type Value Analysis
AMOUNT: MASS 27.5 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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